2-Amino-4-(4-bromophenyl)thiazole
Overview
Description
2-Amino-4-(4-bromophenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of the bromophenyl group enhances its reactivity and potential for forming derivatives with significant biological activities.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Amino-4-(4-bromophenyl)thiazole has been found to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is often complex, involving both covalent and non-covalent bonds. For example, it has been reported that this compound can bind to certain enzymes, potentially influencing their activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. For instance, it has been shown to have significant effects on human breast adenocarcinoma cell line (MCF7), potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-defined. It is likely that it interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)thiazole typically involves the reaction of p-bromoacetophenone with thiourea in the presence of iodine. The reaction mixture is refluxed for 11-12 hours, followed by cooling and washing with diethyl ether to remove unreacted acetophenone and iodine . The product is then purified to obtain the desired compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromophenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
2-Amino-4-(4-bromophenyl)thiazole has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Biology: The compound is studied for its potential to inhibit specific enzymes and pathways in biological systems.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Pharmaceuticals: The compound is explored for its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)thiazole
- 2-Amino-4-(4-iodophenyl)thiazole
- 2-Amino-4-(4-fluorophenyl)thiazole
Uniqueness
2-Amino-4-(4-bromophenyl)thiazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming derivatives with significant biological activities. Compared to its analogs with different halogens, the bromine-substituted compound often exhibits superior biological activity and stability .
Properties
IUPAC Name |
4-(4-bromophenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRNKOLWXWMLTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347370 | |
Record name | 2-Amino-4-(4-bromophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-94-8 | |
Record name | 2-Amino-4-(4-bromophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-bromophenyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-amino-4-(4-bromophenyl)thiazole a potential candidate for enzyme inhibition?
A1: Research indicates that this compound exhibits potent inhibitory effects against specific enzymes, namely human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) []. This inhibitory activity makes it a molecule of interest for further exploration in relevant therapeutic areas.
Q2: How does this compound interact with these enzymes?
A2: While the exact mechanism of interaction is not elaborated upon in the research paper, the study suggests that this compound likely binds to the active sites of hCA II, AChE, and BChE []. This binding interaction is thought to hinder the enzyme's catalytic activity, leading to the observed inhibition. Further investigation, potentially employing techniques like X-ray crystallography or molecular dynamics simulations, could elucidate the precise binding mode and interactions.
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